molecular formula C23H29Cl2N7O B560267 (2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride

(2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride

Cat. No.: B560267
M. Wt: 490.4 g/mol
InChI Key: BQPRBNGSDBTKAK-ZEECNFPPSA-N
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Description

®-DRF053 dihydrochloride is a chiral compound known for its potential applications in medicinal chemistry. It is a derivative of piperidine and is often used in the synthesis of various pharmacologically active molecules. The compound is characterized by its high enantiomeric purity and is typically used in research settings to explore its biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ®-DRF053 dihydrochloride typically involves the reduction of ®-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride. The reaction is carried out in a solvent such as tetrahydrofuran at temperatures ranging from 45°C to 70°C. The resulting ®-3-aminopiperidine is then reacted with hydrochloric acid to form ®-DRF053 dihydrochloride with high enantiomeric purity .

Industrial Production Methods: On an industrial scale, the production of ®-DRF053 dihydrochloride involves the esterification of ®-2,5-diaminopentanoic acid hydrochloride with methanol and acetyl chloride to form ®-methyl 2,5-diaminopentanoate dihydrochloride. This intermediate undergoes cyclization to form ®-3-aminopiperidin-2-one hydrochloride, which is then reduced and reacted with hydrochloric acid to yield the final product .

Chemical Reactions Analysis

Types of Reactions: ®-DRF053 dihydrochloride undergoes various chemical reactions, including:

    Reduction: The reduction of ®-3-aminopiperidin-2-one hydrochloride to ®-3-aminopiperidine.

    Substitution: The reaction of ®-3-aminopiperidine with hydrochloric acid to form the dihydrochloride salt.

Common Reagents and Conditions:

    Lithium Aluminum Hydride: Used as a reducing agent in the preparation of ®-3-aminopiperidine.

    Hydrochloric Acid: Used to form the dihydrochloride salt from ®-3-aminopiperidine.

Major Products:

Scientific Research Applications

®-DRF053 dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of various complex molecules.

    Biology: Studied for its potential interactions with biological targets and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic uses, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of ®-DRF053 dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

    ®-3-Aminopiperidine Dihydrochloride: A closely related compound used in similar applications.

    (S)-DRF053 Dihydrochloride: The enantiomer of ®-DRF053 dihydrochloride with potentially different biological activities.

Uniqueness: ®-DRF053 dihydrochloride is unique due to its high enantiomeric purity and specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in research and development for targeted therapeutic applications .

Properties

IUPAC Name

(2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O.2ClH/c1-4-17(13-31)27-23-28-21(20-22(29-23)30(14-25-20)15(2)3)26-18-9-7-8-16(12-18)19-10-5-6-11-24-19;;/h5-12,14-15,17,31H,4,13H2,1-3H3,(H2,26,27,28,29);2*1H/t17-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPRBNGSDBTKAK-ZEECNFPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC=CC(=C3)C4=CC=CC=N4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC=CC(=C3)C4=CC=CC=N4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29Cl2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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